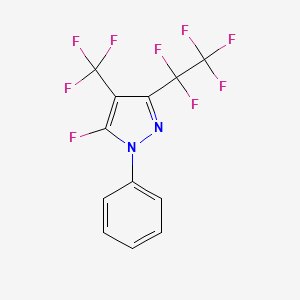
(+/-)-4-Hexyloxyphenylglycine (H-DL-nTyr(hexyl)-OH)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(-)-4-Hexyloxyphenylglycine (H-DL-nTyr(hexyl)-OH) is a small molecule with a wide range of biological and physiological activities. It is an analogue of the naturally occurring amino acid tyrosine and has been studied extensively for its potential therapeutic applications. H-DL-nTyr(hexyl)-OH has been found to have anti-inflammatory, anti-oxidant, anti-cancer, and neuroprotective properties, as well as the ability to modulate the activity of various enzymes and receptors. In addition, it has been found to have potential applications in the treatment of various diseases, including Alzheimer’s, Parkinson’s, and Huntington’s disease.
科学的研究の応用
H-DL-nTyr(hexyl)-OH has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-oxidant, anti-cancer, and neuroprotective properties, as well as the ability to modulate the activity of various enzymes and receptors. In addition, it has been found to have potential applications in the treatment of various diseases, including Alzheimer’s, Parkinson’s, and Huntington’s disease. It has also been studied for its potential use in the treatment of depression, anxiety, and bipolar disorder.
作用機序
H-DL-nTyr(hexyl)-OH is believed to act through a variety of mechanisms, including modulation of neurotransmitter release, modulation of receptor activity, modulation of enzyme activity, and modulation of gene expression. It has been found to modulate the activity of various enzymes involved in neurotransmitter synthesis and release, as well as modulate the activity of various receptors involved in neurotransmitter signaling. In addition, it has been found to modulate the expression of various genes involved in cell signaling pathways.
Biochemical and Physiological Effects
H-DL-nTyr(hexyl)-OH has been found to have a wide range of biochemical and physiological effects. It has been found to modulate the activity of various enzymes involved in neurotransmitter synthesis and release, as well as modulate the activity of various receptors involved in neurotransmitter signaling. In addition, it has been found to reduce inflammation, reduce oxidative stress, and have anti-cancer effects. It has also been found to have neuroprotective effects, as well as modulate the expression of various genes involved in cell signaling pathways.
実験室実験の利点と制限
H-DL-nTyr(hexyl)-OH has several advantages for use in laboratory experiments. It is a small molecule with a wide range of biological and physiological activities, making it an ideal candidate for studying various biochemical and physiological processes. It is also relatively easy to synthesize and is relatively inexpensive. However, it is important to note that H-DL-nTyr(hexyl)-OH can be toxic at high concentrations and should be handled with care.
将来の方向性
H-DL-nTyr(hexyl)-OH has potential applications in the treatment of various diseases, including Alzheimer’s, Parkinson’s, and Huntington’s disease, as well as depression, anxiety, and bipolar disorder. Further research is needed to better understand the biochemical and physiological mechanisms of action of H-DL-nTyr(hexyl)-OH and to develop more effective therapeutic strategies. Additionally, further research is needed to explore the potential use of H-DL-nTyr(hexyl)-OH for the treatment of other diseases and conditions.
合成法
H-DL-nTyr(hexyl)-OH is typically synthesized through a process known as reductive amination. This involves the reaction of a primary amine with an aldehyde or ketone in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in the presence of a catalytic amount of acid, such as hydrochloric acid. The resulting product is a chiral amine, which can then be further reacted with an alkyl halide in the presence of a base, such as sodium hydroxide, to produce the desired product.
特性
IUPAC Name |
2-amino-2-(4-hexoxyphenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-2-3-4-5-10-18-12-8-6-11(7-9-12)13(15)14(16)17/h6-9,13H,2-5,10,15H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBQMEUPCBBVLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+/-)-4-Hexyloxyphenylglycine (H-DL-nTyr(hexyl)-OH) | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



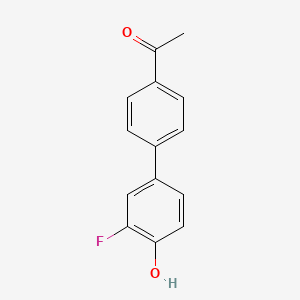


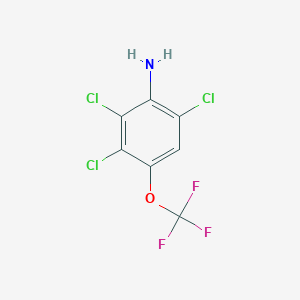
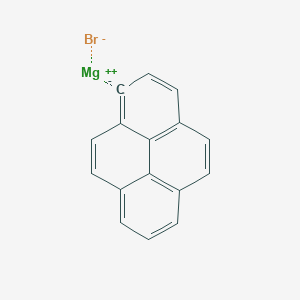
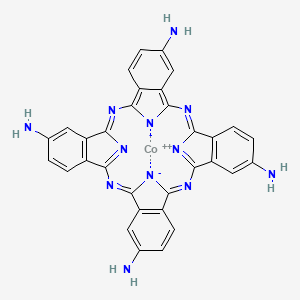
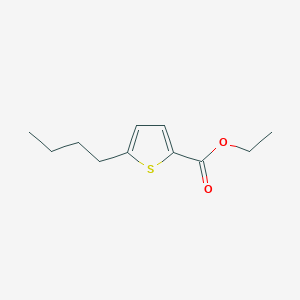
![[2-(Hydroxymethyl)cyclobutyl]methanol](/img/structure/B6296708.png)

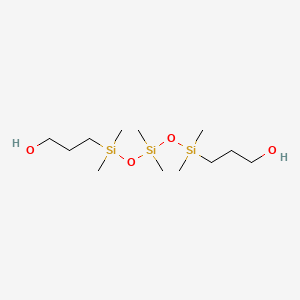
![2-Amino-1-benzo[1,3]dioxol-5-yl-ethanol hydrochloride](/img/structure/B6296713.png)
